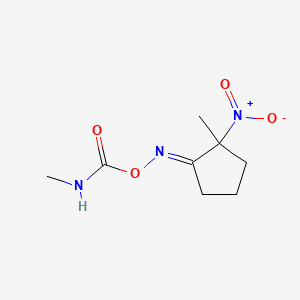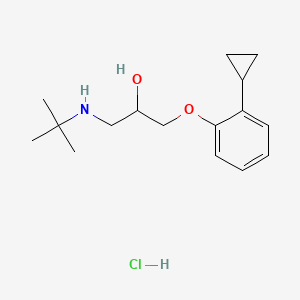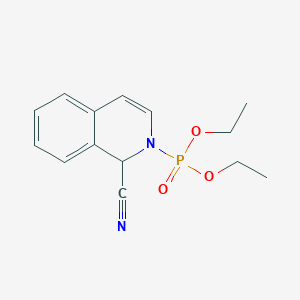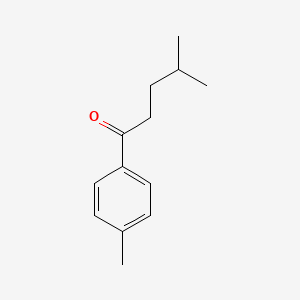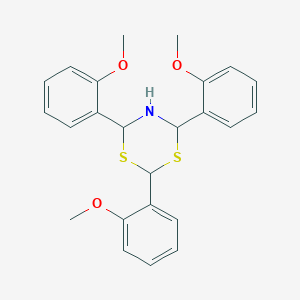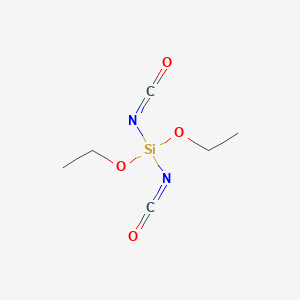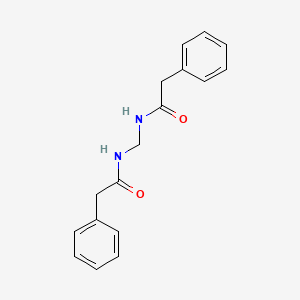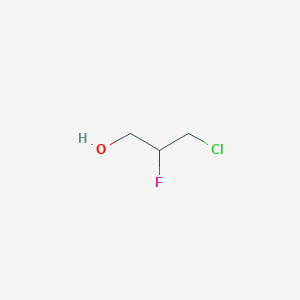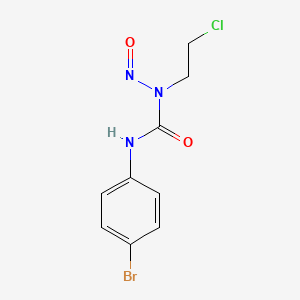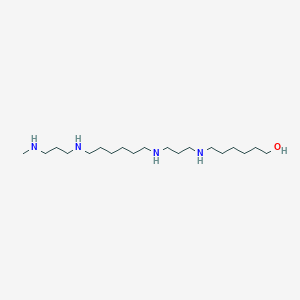![molecular formula C19H32S2 B14701918 [Bis(hexylsulfanyl)methyl]benzene CAS No. 21056-00-8](/img/structure/B14701918.png)
[Bis(hexylsulfanyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Bis(hexylsulfanyl)methyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a bis(hexylsulfanyl)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(hexylsulfanyl)methyl]benzene typically involves the reaction of benzyl chloride with hexyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by the hexylsulfanyl group. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where benzyl chloride and hexyl mercaptan are continuously fed into the reactor along with a base. The reaction mixture is then passed through a series of purification steps, including distillation and recrystallization, to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
[Bis(hexylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the hexylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to 50°C
Reduction: Lithium aluminum hydride; anhydrous ether; 0°C to room temperature
Substitution: Nitric acid and sulfuric acid for nitration; sulfur trioxide for sulfonation; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Applications De Recherche Scientifique
[Bis(hexylsulfanyl)methyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of [Bis(hexylsulfanyl)methyl]benzene involves its interaction with molecular targets through its hexylsulfanyl groups. These groups can form strong interactions with metal ions and other electrophilic species, making the compound useful in catalysis and as a ligand in coordination chemistry. The benzene ring allows for π-π interactions with aromatic systems, enhancing its binding affinity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [Bis(ethylsulfanyl)methyl]benzene
- [Bis(propylsulfanyl)methyl]benzene
- [Bis(butylsulfanyl)methyl]benzene
Uniqueness
Compared to its analogs, [Bis(hexylsulfanyl)methyl]benzene has longer alkyl chains, which can influence its solubility, reactivity, and interaction with other molecules. The hexyl groups provide increased hydrophobicity, making the compound more suitable for applications in non-polar environments and enhancing its potential as a surfactant or in hydrophobic drug delivery systems.
Propriétés
Numéro CAS |
21056-00-8 |
|---|---|
Formule moléculaire |
C19H32S2 |
Poids moléculaire |
324.6 g/mol |
Nom IUPAC |
bis(hexylsulfanyl)methylbenzene |
InChI |
InChI=1S/C19H32S2/c1-3-5-7-12-16-20-19(18-14-10-9-11-15-18)21-17-13-8-6-4-2/h9-11,14-15,19H,3-8,12-13,16-17H2,1-2H3 |
Clé InChI |
ZSWUXIBXCRIFDT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSC(C1=CC=CC=C1)SCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)
